molecular formula C26H22F2N4O2 B4305506 2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile CAS No. 696646-70-5

2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

Cat. No.: B4305506
CAS No.: 696646-70-5
M. Wt: 460.5 g/mol
InChI Key: IPTQSZNORHNCIK-UHFFFAOYSA-N
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Description

2'-Amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile is a spirocyclic compound featuring a fused indole-quinoline core with multiple functional groups, including a 2,4-difluorophenyl substituent, three methyl groups, and a nitrile moiety. The compound’s structural complexity arises from its stereochemical arrangement and substitution pattern, which influence its physicochemical properties and reactivity .

Properties

IUPAC Name

2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxospiro[1H-indole-3,4'-6,8-dihydroquinoline]-3'-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22F2N4O2/c1-13-4-6-18-15(8-13)26(24(34)31-18)16(12-29)23(30)32(19-7-5-14(27)9-17(19)28)20-10-25(2,3)11-21(33)22(20)26/h4-9H,10-11,30H2,1-3H3,(H,31,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPTQSZNORHNCIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C23C(=C(N(C4=C3C(=O)CC(C4)(C)C)C5=C(C=C(C=C5)F)F)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22F2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101101240
Record name 2′-Amino-1′-(2,4-difluorophenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

460.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

696646-70-5
Record name 2′-Amino-1′-(2,4-difluorophenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=696646-70-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Amino-1′-(2,4-difluorophenyl)-1,2,5′,6′,7′,8′-hexahydro-5,7′,7′-trimethyl-2,5′-dioxospiro[3H-indole-3,4′(1′H)-quinoline]-3′-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101101240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related spirocyclic derivatives, focusing on synthesis, substituent effects, and spectroscopic properties.

Structural Analogues with Spiro[indole-3,4′-quinoline] Cores

  • 2′-Amino-7′,7′-dimethyl-2,5′-dioxo-1′-(phenylamino)-5′,6′,7′,8′-tetrahydro-1′H-spiro[indoline-3,4′-quinoline]-3′-carbonitrile (): Key Differences: Lacks the 2,4-difluorophenyl group and has a phenylamino substituent instead. Synthesis: Prepared via a one-pot reaction of isatin, arylhydrazones of dimedone, and malononitrile using piperidine as a catalyst in ethanol (room temperature, high yields). Bioactivity: Exhibits antibacterial activity against human pathogens, suggesting the spiro[indoline-quinoline] framework may enhance antimicrobial properties .

Spiro Compounds with Fluorinated Substituents

  • 2′-Amino-1-(3-fluorobenzyl)-6′-(2-methoxyethyl)-7′-methyl-2,5′-dioxo-1,2,5′,6′-tetrahydrospiro[indole-3,4′-pyrano[3,2-c]pyridine]-3′-carbonitrile (): Key Similarities: Contains a fluorinated aromatic group (3-fluorobenzyl) and nitrile functionality. Molecular Weight: 486.503 g/mol, slightly higher than the target compound due to the methoxyethyl group. Impact of Fluorine: Fluorine atoms enhance lipophilicity and metabolic stability, which may improve bioavailability compared to non-fluorinated analogues .

Brominated and Trifluoromethyl-Substituted Spiro Derivatives

  • 6′-Amino-5,7-dibromo-2-oxo-3′-(trifluoromethyl)-1′H-spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]-5′-carbonitrile (): Synthesis: Multicomponent reaction of dibromoisatin, malononitrile, and trifluoromethyl pyrazolone in ethanol (91% yield). Thermal Stability: High decomposition temperature (305–306°C), attributed to strong intermolecular interactions from bromine and trifluoromethyl groups. Spectroscopy: Distinctive IR peaks at 2205 cm⁻¹ (C≡N) and 1715 cm⁻¹ (C=O), similar to the target compound’s functional groups .

Spiro Compounds with Pyrroloimidazole Cores

  • 3',5'-Diamino-1-methyl-2-oxo-1'-phenylspiro[indoline-3,7'-pyrrolo[1,2-c]imidazole]-6'-carbonitrile (): Core Differences: Pyrroloimidazole instead of quinoline, resulting in a smaller heterocyclic system. Synthesis: Reflux of 2-aminoimidazoles, isatin, and malononitrile in 2-propanol (50–60 minutes, 79–88% yields). Substituent Effects: The phenyl group at position 1′ enhances π-π stacking interactions, which may influence binding affinity in biological systems .

Comparative Data Table

Property / Compound Target Compound Compound Compound
Core Structure Spiro[indole-3,4′-quinoline] Spiro[indoline-3,4′-quinoline] Spiro[indoline-3,4′-pyrano[2,3-c]pyrazole]
Key Substituents 2,4-Difluorophenyl, 5,7',7'-trimethyl, nitrile Phenylamino, 7',7'-dimethyl, nitrile 5,7-Dibromo, trifluoromethyl, nitrile
Molecular Weight Not reported ~486–503 g/mol (estimated) 503.9 g/mol
Synthesis Conditions Not reported Room temperature, piperidine catalyst Reflux in ethanol, sodium acetate catalyst
Notable Spectral Features Likely C≡N (~2200 cm⁻¹), C=O (~1700 cm⁻¹) NH₂ (3316 cm⁻¹), C=O (1715 cm⁻¹) Br (NMR δ 102–114 ppm), CF₃ (19F NMR δ −62.6 ppm)

Key Findings

Substituent Effects: Electron-withdrawing groups (e.g., nitrile, trifluoromethyl) enhance thermal stability and influence reactivity .

Synthetic Efficiency :

  • Piperidine-catalyzed reactions () offer mild conditions compared to reflux-based methods (), which may reduce energy costs .

Structural Diversity: Larger spiro systems (e.g., quinoline vs. pyrazole) increase molecular complexity but may reduce synthetic yields due to steric hindrance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile
Reactant of Route 2
2'-amino-1'-(2,4-difluorophenyl)-5,7',7'-trimethyl-2,5'-dioxo-1,2,5',6',7',8'-hexahydro-1'H-spiro[indole-3,4'-quinoline]-3'-carbonitrile

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